molecular formula C13H19BN2O3 B1285553 2-Acetamidopyridine-5-boronic acid pinacol ester CAS No. 904326-87-0

2-Acetamidopyridine-5-boronic acid pinacol ester

Cat. No. B1285553
CAS RN: 904326-87-0
M. Wt: 262.11 g/mol
InChI Key: YCWPTBAHVWJMEY-UHFFFAOYSA-N
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Description

2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a reagent used to synthesize new quinolinequinone derivatives as cytotoxic agents . In addition, novel benzoxazinyl-oxazolidinones are synthesized using this compound with application towards antibacterial agents .


Synthesis Analysis

The synthesis of this compound involves Suzuki–Miyaura (SM) cross-coupling . This process uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C13H19BN2O3 . The molecular weight of the compound is 262.11 .


Chemical Reactions Analysis

This compound is used in the synthesis of new quinolinequinone derivatives as cytotoxic agents . It is also used in the synthesis of novel benzoxazinyl-oxazolidinones with application towards antibacterial agents .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 130-134 °C . The compound has the SMILES string CC(=O)Nc1ccc(cn1)B2OC(C)(C)C(C)(C)O2 .

Advantages and Limitations for Lab Experiments

2-Acetamidopyridine-5-boronic acid pinacol ester is a convenient and versatile reagent for organic synthesis. It is relatively easy to handle and store, and is not hazardous to use. The main limitation of this compound is that it is expensive, which can limit its use in some applications.

Future Directions

The use of 2-Acetamidopyridine-5-boronic acid pinacol ester in organic synthesis is likely to continue to increase in the future. It may be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds. In addition, it may be used as a catalyst in the synthesis of polymers and other materials. Furthermore, it may be used in the synthesis of peptide and peptidomimetic compounds, and as a catalyst in the synthesis of complex organic molecules. Finally, it may be used in the development of novel synthetic methods and techniques.

Scientific Research Applications

2-Acetamidopyridine-5-boronic acid pinacol ester has been used extensively in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of peptide and peptidomimetic compounds, and as a catalyst in the synthesis of complex organic molecules.

Safety and Hazards

The compound is classified under GHS07 and has the hazard statements H315, H319, and H335 . It is an eye irritant, skin irritant, and can cause respiratory system irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

2-Acetamidopyridine-5-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, facilitating the transfer of boronic acid groups to other molecules. The interactions between this compound and these enzymes are typically characterized by the formation of transient covalent bonds, which are essential for the catalytic activity of the enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This, in turn, can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of boronic acids and pyridine derivatives. The compound interacts with enzymes such as oxidoreductases and hydrolases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity .

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWPTBAHVWJMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590346
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904326-87-0
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamidopyridine-5-boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (120 mg) in dry DCM (3 ml) and triethylamine (1.5 equiv., 114 uL) was added acetic anhydride (1.1 equiv., 57ul) and the reaction mixture was stirred at room temperature overnight. Dichloromethane/brine extraction and purification on silica gave 66 mg of N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-yl]-acetamide.
Quantity
120 mg
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114 μL
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Quantity
57 μL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-dimethylaminopyridine (17 mg, 0.139 mmol), triethylamine (0.19 mL, 1.36 mmol) and acetic anhydride (153 mg, 1.50 mmol) were added sequentially to a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (300 mg, 1.36 mmol) in dichloromethane (15 mL). The reaction mixture was stirred at room temperature for 0.5 h, then diluted with 30 mL of dichloromethane, washed with 50 mL of a saturated aqueous solution of ammonium chloride. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated to give 225 mg of the product.
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0.19 mL
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reactant
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153 mg
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reactant
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300 mg
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reactant
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17 mg
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catalyst
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15 mL
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solvent
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30 mL
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Synthesis routes and methods IV

Procedure details

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (0.3 g, 1.36 mmol) was dissolved in dichloromethane (5 mL) and 4-dimethylaminopyridine 17 mg, 0.136 mmol) was added, followed by triethylamine (0.38 mL, 2.73 mmol) then acetic anhydride (0.153, 1.5 mmol). The mixture was stirred at room temperature for 3.5 h then diluted with dichloromethane and washed with NH4Cl (sat aq) then brine. The organic layer was dried (MgSO4), filtered and concentrated. Chromatography eluting with ethyl acetate gave the desired product (187 mg, 52% yield). 1H-NMR (300 MHz, CDCl3) δ 9.3 (s, 1H), 8.6 (s, 1H), 8.2 (d, 1H), 8.05 (d, 1H), 2.2 (s, 3H), 1.2 (s, 12H).
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0.3 g
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5 mL
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0.38 mL
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reactant
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1.5 mmol
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reactant
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17 mg
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catalyst
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0 (± 1) mol
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Yield
52%

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